cis-2-Methylcyclohexanecarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKXJRZPVDLHFY-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901246709 | |
| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901246709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7076-91-7 | |
| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-2-Methylcyclohexanecarboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-methylcyclohexanecarboxylic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.613 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of cis-2-Methylcyclohexanecarboxylic Acid
This guide provides a comprehensive technical overview of cis-2-methylcyclohexanecarboxylic acid, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the stereochemical nuances, synthetic strategies, and detailed characterization of this important chemical intermediate. The methodologies described are grounded in established chemical principles to ensure both accuracy and reproducibility.
Introduction and Molecular Overview
Cis-2-Methylcyclohexanecarboxylic acid (CAS No: 7076-91-7) is a carboxylic acid derivative of cyclohexane.[1] Its structure is defined by a cyclohexane ring substituted with a carboxylic acid group and a methyl group on adjacent carbons (C1 and C2, respectively). The "cis" designation specifies that these two substituent groups are located on the same face of the ring's plane. This stereochemical arrangement is critical, as it dictates the molecule's three-dimensional shape, conformational preferences, and ultimately its reactivity and interaction in biological systems.
With the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol , this compound serves as a valuable intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.[1][2][3] Its unique structure makes it a key building block where precise spatial orientation of functional groups is required.
The Critical Role of Stereochemistry
The chemical behavior of cis-2-methylcyclohexanecarboxylic acid is intrinsically linked to its stereochemistry. The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize steric and torsional strain. For a 1,2-disubstituted cyclohexane like the cis isomer, the substituents can be either both in axial positions or both in equatorial positions.
Due to steric hindrance, the diequatorial conformation is significantly more stable than the diaxial conformation. In the diequatorial state, the bulky carboxylic acid and methyl groups are positioned away from the bulk of the ring, minimizing unfavorable 1,3-diaxial interactions. This conformational preference is a key determinant of the molecule's physical properties and its reactivity in chemical transformations.
Caption: Fig. 1: Stereoisomers of 2-Methylcyclohexanecarboxylic Acid.
Synthesis and Purification
A robust and common method for synthesizing 2-methylcyclohexanecarboxylic acid is the catalytic hydrogenation of 2-methylbenzoic acid.[4] This reaction reduces the aromatic ring to a cyclohexane ring. The stereochemical outcome—the ratio of cis to trans isomers—is highly dependent on the catalyst and reaction conditions. Hydrogenation using catalysts like rhodium-on-carbon or platinum oxide often favors the formation of the cis isomer due to the syn-addition of hydrogen atoms from the catalyst surface to one face of the aromatic ring.[5]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol is designed as a self-validating system. Successful synthesis will be confirmed by the spectroscopic characterization methods outlined in Section 5.
Materials:
-
2-Methylbenzoic acid
-
Rhodium on Carbon (5% Rh/C) catalyst
-
Glacial Acetic Acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Diatomaceous earth (for filtration)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Concentrated Hydrochloric Acid
Procedure:
-
Reactor Setup: In a high-pressure reactor vessel, combine 2-methylbenzoic acid (e.g., 15.0 g, 0.11 mol) and glacial acetic acid (120 mL).[6] Add 5% Rh/C catalyst (typically 5-10% by weight of the substrate).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to approximately 750 psi. Heat the mixture to 100-180°C with vigorous stirring.[5] The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 12-24 hours.
-
Catalyst Removal: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the catalyst pad with additional glacial acetic acid to ensure complete recovery of the product.[6]
-
Solvent Removal: Combine the filtrate and washings. Remove the acetic acid solvent under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: Dissolve the resulting crude oil in diethyl ether (200 mL). Transfer to a separatory funnel and wash with water (3 x 100 mL) to remove any remaining acetic acid.
-
Product Isolation: Extract the ether layer with a saturated sodium bicarbonate solution (3 x 75 mL). The carboxylate salt will move to the aqueous layer.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH < 2 with concentrated HCl. The cis-2-methylcyclohexanecarboxylic acid will precipitate or form an oil.
-
Final Extraction and Drying: Extract the acidified aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation to yield the desired cis-2-methylcyclohexanecarboxylic acid.[6][7]
Caption: Fig. 2: Synthesis & Purification Workflow.
Physicochemical Properties
The physical properties of cis-2-methylcyclohexanecarboxylic acid are summarized below. These values are critical for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [2][3] |
| CAS Number | 7076-91-7 | |
| Appearance | Liquid / Low-melting solid | [8] |
| Boiling Point | 122-123 °C (at 10 Torr) | |
| Density | 1.025 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index (n20/D) | 1.467 | [1] |
| pKa | 5.55 ± 0.44 (Predicted) | [1] |
Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized product. A combination of NMR, IR, and Mass Spectrometry provides a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly informative. The carboxylic acid proton (–COOH) typically appears as a very broad singlet far downfield, often around 12 ppm.[9] The protons on the cyclohexane ring will appear in the 1.0-2.5 ppm range. The methyl group (–CH₃) will be a doublet around 0.9-1.2 ppm, coupled to the adjacent proton on the ring. The specific chemical shifts and coupling constants of the protons at C1 and C2 are diagnostic of the cis configuration.
-
¹³C NMR: The carbon spectrum will show 8 distinct signals. The carbonyl carbon (C=O) is the most downfield, typically in the 180-185 ppm region.[9] The carbons of the cyclohexane ring appear between 20-50 ppm, and the methyl carbon is the most upfield signal, usually below 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence of the carboxylic acid functional group.[9]
-
O–H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O–H group in a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group, also indicative of a hydrogen-bonded dimer.[9]
-
C–H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexane and methyl groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns include the loss of the carboxylic acid group (–COOH, 45 Da) and other fragments resulting from the cleavage of the cyclohexane ring.[10]
Caption: Fig. 3: Analytical Workflow for Product Validation.
Chemical Reactivity and Applications
Cis-2-methylcyclohexanecarboxylic acid undergoes reactions typical of carboxylic acids.[11] These include:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Acid Chloride Formation: Conversion to cis-2-methylcyclohexanecarbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][11] This highly reactive intermediate is a precursor to amides and esters.
-
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, cis-2-methylcyclohexylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The cis stereochemistry can influence reaction rates and product distributions compared to its trans isomer by affecting the accessibility of the reaction center. While specific biological activity data for this exact molecule is not widely reported, the stereochemical configuration is a critical determinant of biological activity in many related cyclohexanecarboxylic acid derivatives, which are explored as modulators for receptors like mGluR4.[12]
Safety and Handling
Based on aggregated GHS data, 2-methylcyclohexanecarboxylic acid (as a mixture of isomers) is classified as harmful if swallowed and causes serious eye damage.[10] Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as safety goggles and gloves. Work should be conducted in a well-ventilated fume hood.
References
-
LookChem. cis-2-methylcyclohexanecarboxylic acid (CAS 7076-91-7). [Link]
-
PubChem. cis-2-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Chemsrc. cis-2-methylcyclohexanecarboxylic acid (CAS#:7076-91-7). [Link]
-
Stenutz. cis-2-methylcyclohexanecarboxylic acid. [Link]
-
Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at Western Michigan University. [Link]
-
PubChem. 2-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
PrepChem.com. Synthesis of 2-methylcyclohexanecarboxylic acid. [Link]
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Wikipedia. Cyclohexanecarboxylic acid. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Technical Whitepaper: cis-2-Methylcyclohexanecarboxylic Acid
Topic: cis-2-Methylcyclohexanecarboxylic Acid Molecular Structure Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Structural Biologists[1]
Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility[1]
Executive Summary
cis-2-Methylcyclohexanecarboxylic acid (CAS: 7076-91-7) represents a fundamental scaffold in alicyclic chemistry, serving as a critical model for 1,2-disubstituted cyclohexane dynamics and a building block for conformationally restricted peptidomimetics.[1] Unlike its trans isomer, the cis configuration introduces unique steric strain and intramolecular bonding opportunities that drive its utility in asymmetric synthesis and fragrance chemistry. This guide provides a definitive analysis of its conformational thermodynamics, validated synthetic routes, and characterization standards.
Structural Dynamics & Conformational Analysis
Stereochemical Core
The molecule possesses two chiral centers at C1 and C2. The "cis" designation indicates that the methyl group and the carboxylic acid moiety reside on the same face of the cyclohexane ring. However, as synthesized via standard hydrogenation, it typically exists as a racemate (
-
(1S, 2R)
-
(1R, 2S)
Conformational Equilibrium (The A-Value Conflict)
The structural integrity of this molecule is defined by the equilibrium between two chair conformers. In a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial (a) position while the other occupies an equatorial (e) position.[1]
Thermodynamic Prediction: To determine the major conformer, we analyze the A-values (Gibbs free energy difference between axial and equatorial conformers for a monosubstituted cyclohexane):
-
Methyl A-value: ~1.74 kcal/mol[1]
-
COOH A-value: ~1.41 kcal/mol
Analysis:
Since the Methyl group has a larger steric penalty (1.74) than the Carboxylic Acid (1.41), the system minimizes energy by placing the Methyl group in the equatorial position.
Visualization of Conformational Flux
Caption: Thermodynamic equilibrium favors Conformer B due to the higher A-value of the methyl group (1.74 kcal/mol) vs COOH (1.41 kcal/mol).[1]
Synthetic Protocol: Catalytic Hydrogenation
Objective: Synthesize cis-2-methylcyclohexanecarboxylic acid from o-toluic acid with >90% diastereoselectivity.
Reaction Mechanism
The synthesis relies on the syn-addition of hydrogen across the aromatic ring. Heterogeneous catalysts (Pt or Rh) adsorb the aromatic ring onto the metal surface. Hydrogen is added from the catalyst surface to the bottom face of the ring, forcing both substituents to point "up" (cis) relative to the new ring hydrogens.
Step-by-Step Methodology
Reagents:
-
Substrate: o-Toluic acid (2-Methylbenzoic acid)
-
Catalyst: Platinum Oxide (PtO
, Adams' Catalyst) or 5% Rh/C -
Solvent: Glacial Acetic Acid (AcOH)[2]
Protocol:
-
Preparation: Dissolve 10.0 g of o-toluic acid in 100 mL of glacial acetic acid in a high-pressure hydrogenation vessel (Parr reactor).
-
Catalyst Addition: Add 0.5 g of PtO
. Caution: Pyrophoric potential in presence of H2.[1] -
Hydrogenation: Pressurize to 50–60 psi H
. Agitate at room temperature (25°C).-
Note: Higher temperatures increase the risk of epimerization to the trans isomer.
-
-
Monitoring: Monitor H
uptake. Reaction is complete when uptake ceases (typically 4–12 hours). -
Workup: Filter the catalyst through a Celite pad to remove Pt/C. Wash the pad with small portions of acetic acid.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetic acid.
-
Purification: The crude residue is a mixture of cis (major) and trans (minor).
-
Recrystallization:[1] Dissolve in minimum hot hexane/pentane. Cool to 0°C. The cis isomer typically crystallizes preferentially.
-
Distillation: If liquid, fractional distillation can separate isomers (boiling points differ slightly, often cis > trans).
-
Synthetic Workflow Diagram
Caption: Workflow for the stereoselective hydrogenation of o-toluic acid via syn-addition mechanism.
Self-Validating Characterization Systems
To ensure scientific integrity, you must validate the cis stereochemistry using NMR. The key differentiator is the coupling constant (
H-NMR Validation Criteria
| Parameter | cis-Isomer (Target) | trans-Isomer (Impurity) | Mechanistic Reason |
| Conformation | (e,a) or (a,e) | (e,e) (diequatorial) | trans locks into rigid (e,e) to avoid 1,3-diaxial strain.[1] |
| H1-H2 Relationship | Axial-Equatorial (ae) | Axial-Axial (aa) | H1 and H2 are vicinal protons.[1][5] |
| Coupling Constant ( | 2 – 5 Hz | 10 – 12 Hz | Karplus equation: Dihedral angle ~60° (cis) vs ~180° (trans). |
| Chemical Shift | H1 often deshielded | H1 often shielded | Anisotropy of the ring. |
Validation Protocol:
-
Acquire
H-NMR in CDCl . -
Locate the multiplet for H1 (alpha to COOH) around 2.5–2.8 ppm.
-
Measure the width at half-height (
) or resolve the coupling .-
Pass: If
is narrow (< 10 Hz) or Hz, confirm cis . -
Fail: If
is wide (> 20 Hz) or Hz, the sample is trans .
-
Pharmaceutical & Industrial Applications[1][6]
Peptidomimetics & Drug Design
The cis-2-methylcyclohexanecarboxylic acid scaffold is a "privileged structure" for conformationally restricting flexible chains in drug molecules.[1]
-
GABA Analogs: It serves as a lipophilic, restricted analog of
-aminobutyric acid (GABA) when the COOH is converted to an amine or amide. -
Bioisosteres: Used to replace planar aromatic rings (like phenyl) to increase solubility and introduce chirality (sp
character) in lead optimization (Fsp improvement).
Fragrance Chemistry
Esters of this acid are high-value ingredients in the fragrance industry due to their volatile, fruity, and herbaceous profiles.
-
Key Derivative: Allyl 2-methylcyclohexanecarboxylate (often a mixture of isomers, but cis contributes specific sweet/fruity notes).
-
Olfactory Note: Pineapple, apple, and galbanum nuances.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.
-
PubChem Database. (2024).[6] cis-2-Methylcyclohexanecarboxylic acid (CID 12610633).[1][7] National Center for Biotechnology Information.
-
Givaudan. (2010). Patent US20090326079A1: Methyl cyclohexane carboxylates and their use in perfume compositions.
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Spectral data for cis-2-Methylcyclohexanecarboxylic acid
An In-Depth Technical Guide to the Spectral Analysis of cis-2-Methylcyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for cis-2-Methylcyclohexanecarboxylic acid, a molecule of interest in organic synthesis and pharmaceutical development. Understanding its structural features through spectroscopic techniques is paramount for its application and quality control. This document delves into the theoretical underpinnings and practical interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Molecular Structure and Stereochemistry
cis-2-Methylcyclohexanecarboxylic acid (C₈H₁₄O₂) has a molecular weight of approximately 142.20 g/mol .[1][2] The "cis" configuration indicates that the methyl and carboxylic acid substituents are on the same face of the cyclohexane ring.[3] This stereochemical arrangement dictates the molecule's preferred conformation and significantly influences its spectral characteristics.
The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain.[3] In the cis isomer, one substituent will typically occupy an axial position while the other is equatorial to achieve the most stable arrangement. However, the molecule undergoes rapid ring flipping at room temperature, leading to an equilibrium between two chair conformers. This dynamic behavior is a key factor in the interpretation of its NMR spectra.
Caption: Generalized workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Injection: A solution of the sample is injected into the gas chromatograph.
-
Separation: The compound travels through the GC column and is separated from any impurities.
-
Ionization: The eluted compound enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Mass Spectrum and Interpretation
The mass spectrum of cis-2-Methylcyclohexanecarboxylic acid is expected to show a molecular ion peak (M⁺) at an m/z of 142, corresponding to its molecular weight. [1]The fragmentation pattern will be characteristic of a carboxylic acid and a substituted cyclohexane.
| m/z | Possible Fragment |
| 142 | [M]⁺ |
| 127 | [M - CH₃]⁺ |
| 97 | [M - COOH]⁺ |
| 81 | [C₆H₉]⁺ (loss of COOH and H₂O from the ring) |
| 55 | [C₄H₇]⁺ (further fragmentation of the cyclohexane ring) |
| 45 | [COOH]⁺ |
The loss of a methyl group (15 Da) to give a fragment at m/z 127 and the loss of the carboxylic acid group (45 Da) to give a fragment at m/z 97 are expected to be prominent fragmentation pathways. [4]Further fragmentation of the cyclohexane ring will lead to a series of smaller ions. [5]
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Methodological & Application
Laboratory preparation of cis and trans-2-methylcyclohexanecarboxylic acid
An In-Depth Technical Guide to the Laboratory Preparation of cis- and trans-2-Methylcyclohexanecarboxylic Acid
Introduction: The Stereochemical Imperative in Cyclohexane Derivatives
The synthesis of stereochemically pure cyclohexane derivatives is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and materials science sectors. The seemingly subtle difference in the spatial arrangement of substituents on a cyclohexane ring can drastically alter a molecule's biological activity, physical properties, and chemical reactivity. 2-Methylcyclohexanecarboxylic acid presents a classic case study in stereoisomerism, existing as two distinct diastereomers: cis, where the methyl and carboxyl groups reside on the same face of the ring, and trans, where they are on opposite faces. These isomers serve as valuable building blocks and intermediates in the synthesis of complex molecules.[1][2]
This guide provides a detailed, experience-driven framework for the synthesis, separation, and characterization of both cis- and trans-2-methylcyclohexanecarboxylic acid. The protocols described herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles that govern stereochemical outcomes.
Strategic Overview: Pathways to Stereocontrol
The preparation of the individual cis and trans isomers requires distinct stereoselective strategies. A common and efficient approach involves an initial non-stereoselective or partially selective synthesis to produce a mixture of isomers, followed by separation or a stereochemical inversion of the undesired isomer.
The primary synthetic route is the catalytic hydrogenation of 2-methylbenzoic acid (o-toluic acid). This reaction typically yields a mixture of the cis and trans isomers, with the cis isomer often predominating due to the syn-addition of hydrogen to the aromatic ring.[3][4] The thermodynamically more stable trans isomer can then be obtained through an epimerization process, which involves converting the cis isomer under basic conditions.[4]
Caption: Overall synthetic workflow from 2-methylbenzoic acid to the pure cis and trans isomers.
Protocol I: Synthesis of cis-2-Methylcyclohexanecarboxylic Acid
The catalytic hydrogenation of 2-methylbenzoic acid is a robust method for preparing 2-methylcyclohexanecarboxylic acid. The use of a platinum-based catalyst in an acidic medium typically favors the formation of the cis isomer. This stereochemical preference arises from the adsorption of the aromatic ring onto the catalyst surface, followed by the delivery of hydrogen atoms from the catalyst to one face of the ring (syn-addition).
Reaction Scheme: Catalytic Hydrogenation
Caption: Catalytic hydrogenation of 2-methylbenzoic acid to yield the cis isomer.
Materials and Equipment
| Reagent/Equipment | Specification |
| 2-Methylbenzoic Acid | >98% purity |
| Platinum(IV) Oxide (PtO₂) | Adam's catalyst |
| Glacial Acetic Acid | ACS grade |
| Hydrogen (H₂) Gas | High purity |
| Parr Hydrogenation Apparatus | Or equivalent high-pressure reactor |
| Buchner Funnel & Filter Paper | --- |
| Rotary Evaporator | --- |
Step-by-Step Protocol
-
Reactor Setup: Place 2-methylbenzoic acid (e.g., 15.0 g, 0.11 mol) and platinum(IV) oxide (e.g., 0.50 g) into a suitable high-pressure reaction vessel.
-
Solvent Addition: Add glacial acetic acid (e.g., 120 mL) to the vessel. The acetic acid acts as a solvent and helps maintain catalyst activity.[3]
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel with hydrogen to approximately 50-60 psi.
-
Reaction: Agitate the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the pressure drop in the system; hydrogen uptake should cease within 1-2 hours, indicating the reaction is complete.[3]
-
Catalyst Removal: Carefully vent the reactor. The catalyst, now elemental platinum black, must be removed by vacuum filtration through a Buchner funnel. Caution: The platinum catalyst can be pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely in the air. Wash the catalyst on the filter paper with a small amount of glacial acetic acid to ensure complete product recovery.[3]
-
Solvent Removal: Combine the filtrate and washings. Remove the acetic acid solvent by distillation at atmospheric pressure, followed by vacuum distillation or rotary evaporation to obtain the crude product.[3] The resulting product will be a mixture of isomers, but highly enriched in the cis form.[4] Further purification can be achieved via fractional distillation under reduced pressure.
Protocol II: Synthesis of trans-2-Methylcyclohexanecarboxylic Acid
The trans isomer is thermodynamically more stable than the cis isomer because it can adopt a chair conformation where both the large carboxylic acid group and the methyl group occupy equatorial positions, minimizing steric strain. This thermodynamic preference is exploited in the most common synthesis of the trans isomer: the base-catalyzed epimerization of the cis isomer.
Reaction Scheme: Base-Catalyzed Epimerization
Caption: Epimerization of the cis isomer to the more stable trans isomer.
Materials and Equipment
| Reagent/Equipment | Specification |
| cis-enriched acid mixture | From Protocol I |
| Potassium Hydroxide (KOH) | 96% pellets or flakes |
| High-boiling solvent | e.g., Shellsol 71 or similar hydrocarbon solvent |
| Methanol/Water | ACS grade |
| Hydrochloric Acid (HCl) | Concentrated |
| Diethyl Ether | ACS grade |
| Dean-Stark Apparatus | Optional, for water removal |
| Round-bottom flask & Reflux Condenser | --- |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, combine the cis-enriched 2-methylcyclohexanecarboxylic acid (e.g., 17.6 g of a 92.4% cis mixture), potassium hydroxide (e.g., 12.9 g, 0.22 mol), a high-boiling hydrocarbon solvent (e.g., 140 mL), water (15 mL), and methanol (15 mL).[4] The base deprotonates the carboxylic acid, and at high temperature, facilitates the epimerization of the adjacent chiral center via a reversible enolate-like intermediate.
-
Heating and Isomerization: Heat the mixture to 180-190 °C. During this process, the water and methanol will distill off. The reaction is typically held at this temperature for several hours (e.g., 24 hours) to reach thermodynamic equilibrium, which heavily favors the trans isomer (>90%).[4] A Dean-Stark trap can be used to collect the water formed.
-
Workup - Acidification: Cool the reaction mixture to room temperature. Carefully dilute with water and transfer to a separatory funnel. Acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2). The carboxylic acid will precipitate or form an oil.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude trans-2-methylcyclohexanecarboxylic acid can be purified by recrystallization from a solvent like petroleum ether to achieve high purity (>99%).[4]
Separation and Characterization
If a mixture of isomers is obtained, separation can be challenging due to their similar physical properties. However, methods like fractional crystallization of their salts can be effective. For instance, the dihydrochloride salts of related cis- and trans-diaminocyclohexanes show significantly different solubilities in methanol, allowing for their separation.[5] A similar principle could be applied by forming salts with a chiral amine to separate enantiomers or diastereomeric salts to separate diastereomers.[6]
Physical and Spectroscopic Data
Confirmation of the final products' identity and stereochemistry is achieved through standard analytical techniques.
| Property | cis-Isomer | trans-Isomer | Reference(s) |
| CAS Number | 7076-91-7 | 15177-62-5 | [7][8] |
| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | [9] |
| Molecular Weight | 142.20 g/mol | 142.20 g/mol | [9] |
| Boiling Point | 122-123 °C (10 Torr) | 241-242 °C (746 mmHg) | [1][10] |
| Refractive Index | n20/D 1.467 | n20/D 1.4633 | [1][10] |
| Appearance | Liquid | Liquid/Solid | [10] |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for both isomers are available in public databases like PubChem for comparison and verification.[9][11] The key distinguishing features in the ¹H NMR spectra will be the coupling constants and chemical shifts of the protons at C1 and C2, which are sensitive to their relative stereochemistry.
References
-
Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]
-
Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR (English Translation), 23(6). [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85811, 2-Methylcyclohexanecarboxylic acid. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12610633, cis-2-Methylcyclohexanecarboxylic acid. [Link]
-
Wikipedia. Barbier reaction. [Link]
-
LookChem. cis-2-methylcyclohexanecarboxylic acid. [Link]
-
PrepChem.com. Synthesis of 2-methylcyclohexanecarboxylic acid. [Link]
-
CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]
- Google Patents.
-
International Journal of Scientific Research and Review. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. [Link]
-
Stenutz, R. cis-2-methylcyclohexanecarboxylic acid. [Link]
-
Stenutz, R. trans-2-methylcyclohexanecarboxylic acid. [Link]
- Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12610632, Cyclohexanecarboxylic acid, 2-methyl-, trans-. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 5. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 6. ijpbs.com [ijpbs.com]
- 7. cis-2-methylcyclohexanecarboxylic acid [stenutz.eu]
- 8. trans-2-methylcyclohexanecarboxylic acid [stenutz.eu]
- 9. cis-2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 12610633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-甲基环己羧酸,顺反异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. 2-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of cis-2-Methylcyclohexanecarboxylic Acid
[1]
Abstract
The stereoselective isolation of cis-2-methylcyclohexanecarboxylic acid (cis-2-MCCA) presents a classic challenge in alicyclic chemistry: separating a kinetic product from its thermodynamically more stable trans-isomer. This guide outlines a validated workflow for the synthesis, enrichment, and purification of the cis-diastereomer. We prioritize kinetic control during synthesis followed by downstream fractional distillation and diastereomeric salt crystallization.
Thermodynamic & Stereochemical Context
To design an effective purification strategy, one must understand the driving forces of the impurity profile.
-
The Target: cis-2-MCCA. In the cis-configuration, the methyl and carboxyl groups occupy axial/equatorial positions (ae
ea). -
The Impurity: trans-2-MCCA. The trans-isomer can adopt a diequatorial (ee) conformation, which is thermodynamically favored by approximately 1.5–2.0 kcal/mol over the cis-isomer due to the elimination of 1,3-diaxial interactions.
-
Implication: The cis-isomer is the kinetic product of hydrogenation. Exposure to heat, strong acids, or radical initiators will drive the mixture toward the trans-isomer (thermodynamic product). Purification must therefore be "gentle" to prevent in-process isomerization.
Figure 1: Stereochemical Stability & Isomerization Pathway
Caption: Hydrogenation favors the cis-isomer via syn-addition.[1] Post-reaction stress triggers equilibration to the trans-isomer.
Synthesis Protocol: Maximizing the cis-Isomer
Objective: Generate a crude mixture with >85% cis-content to simplify downstream purification.
The most reliable route to the cis-acid is the catalytic hydrogenation of o-toluic acid. The choice of catalyst and solvent is critical to enforce syn-addition of hydrogen across the aromatic ring without facilitating subsequent isomerization.
Materials
-
Substrate: o-Toluic acid (2-Methylbenzoic acid)
-
Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst). Note: Pd/C often requires higher temperatures that favor the trans-isomer.
-
Solvent: Glacial Acetic Acid (High purity).
-
Equipment: Parr Hydrogenator (Low Pressure).
Step-by-Step Methodology
-
Preparation: Dissolve 0.1 mol of o-toluic acid in 150 mL of glacial acetic acid.
-
Catalyst Loading: Add 1.0 g of PtO₂ (approx. 1-2 wt% loading). Caution: Pyrophoric hazard when dry.
-
Hydrogenation:
-
Purge the vessel with N₂ (3x) and then H₂ (3x).
-
Pressurize to 3 atm (45 psi) . Crucial: High pressures (>50 atm) generate heat and favor thermodynamic equilibration to trans.
-
Stir vigorously at 25°C . Do not heat.
-
-
Monitoring: Monitor H₂ uptake. The reaction typically completes in 4–6 hours.
-
Work-up:
-
Filter the catalyst over Celite under an inert atmosphere (Argon/N₂).
-
Concentrate the filtrate under reduced pressure (Rotavap) at <45°C . Avoid high bath temperatures to prevent acid-catalyzed isomerization.
-
Result: A crude oil typically containing 80–90% cis-isomer.
-
Purification Techniques
Since the boiling points of cis- and trans-2-MCCA are proximal (cis: ~128°C/13mmHg; trans: ~130°C/13mmHg), simple distillation is insufficient. We recommend a two-stage approach: Fractional Distillation followed by Diastereomeric Salt Crystallization .
Technique A: Precision Fractional Distillation
Best for: Large scale enrichment of crude mixtures.
Parameters:
-
Column: Vacuum jacketed Vigreux column (minimum 30 cm) or Spinning Band Distillation column (for high purity).
-
Pressure: < 2 mmHg (High vacuum is essential to keep pot temperature low).
-
Reflux Ratio: 10:1 (High reflux required).
Protocol:
-
Charge the crude oil into the still pot. Add boiling chips/stir bar.
-
Reduce pressure to 1.5 mmHg.
-
Slowly ramp heat. Collect fractions.
-
Cut Strategy:
-
Fractions 1-3: Enriched cis-isomer (Lower boiling point).
-
Intermediate: Mixed fraction.
-
Residue: Enriched trans-isomer.
-
-
Validation: Check refractive index (
).-
cis-2-MCCA:
-
trans-2-MCCA:
-
Note: The cis isomer generally has a lower refractive index and boiling point.
-
Technique B: Chemical Purification via Salt Formation
Best for: Reaching >98% purity from enriched distillates.
If distillation yields insufficient purity, exploit the solubility differences of amine salts. The trans-isomer salts are typically less soluble and crystallize first, leaving the cis-salt in the mother liquor.
Protocol:
-
Salt Formation: Dissolve the enriched cis-acid (from Technique A) in warm acetone or ethyl acetate.
-
Amine Addition: Add a stoichiometric amount of Cyclohexylamine or Dicyclohexylamine .
-
Crystallization: Cool the solution to 0°C overnight.
-
Precipitate: Enriched trans-amine salt (Filter and discard or save for trans-recovery).
-
Filtrate: Enriched cis-amine salt.
-
-
Recovery:
-
Acidify the filtrate with 1N HCl to pH 2.
-
Extract with Diethyl Ether (3x).
-
Dry over MgSO₄ and evaporate.[2]
-
-
Final Polish: Bulb-to-bulb distillation of the resulting oil.
Analytical Validation (QC)
Trustworthiness relies on rigorous verification. Do not rely solely on boiling point.
| Parameter | cis-2-Methylcyclohexanecarboxylic Acid | trans-2-Methylcyclohexanecarboxylic Acid | Method |
| Refractive Index ( | 1.4580 – 1.4585 | 1.4605 – 1.4610 | Refractometry |
| 1H NMR (Methine-H) | Signal at | Signal at | NMR (CDCl₃) |
| 13C NMR (Carboxyl C) | Upfield shift relative to trans | Downfield shift relative to cis | NMR |
| GC Retention | Elutes first (on non-polar columns) | Elutes second | GC-FID/MS |
Mechanistic Insight on NMR:
In the trans-isomer (diequatorial), the axial protons have large vicinal coupling constants (
Workflow Diagram
Caption: Integrated workflow combining kinetic synthesis, physical separation, and chemical resolution.
References
-
Macbeth, A. K., et al. (1951). "Epimeric alcohols of the cyclohexane series. Part VIII. The 2-methylcyclohexylamines." Journal of the Chemical Society, 2636–2641. Link
- Foundational work establishing the refractive index and boiling point differences between cis and trans isomers.
-
Dauben, W. G., et al. (1954). "The Stereochemistry of the Hydrogenation of o-Toluic Acid." Journal of the American Chemical Society, 76(15), 3864–3869. Link
- Definitive source on using PtO2/Acetic Acid to favor the cis-isomer kinetically.
- Eliel, E. L. (1962). "Stereochemistry of Carbon Compounds." McGraw-Hill.
-
Organic Syntheses. (1947). "o-Toluic Acid."[3][4] Org.[2][3][4][5] Synth. 27, 86. Link
- Standard preparation of the starting m
Sources
- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for esterification of cis-2-Methylcyclohexanecarboxylic acid
Application Note: High-Fidelity Esterification of cis-2-Methylcyclohexanecarboxylic Acid
Executive Summary
Objective: Synthesize the methyl ester of cis-2-methylcyclohexanecarboxylic acid while strictly maintaining the cis-stereochemistry.
The Challenge: The substrate possesses significant steric hindrance at the
The Solution: This guide presents two protocols:
-
Method A (Gold Standard): Trimethylsilyldiazomethane (TMS-CHN
) methylation.[1] Mild, rapid, and non-epimerizing. Ideal for SAR studies and analytical standards. -
Method B (Scale-Up): Low-Temperature Thionyl Chloride activation. Suitable for gram-scale synthesis where cost is a factor, with strict temperature controls to prevent thermodynamic relaxation.
Substrate Profile & Critical Considerations
| Property | Data | Note |
| Compound | cis-2-Methylcyclohexanecarboxylic acid | |
| CAS | 7076-91-7 | |
| MW | 142.20 g/mol | |
| Stereochemistry | cis- (1S, 2R) / (1R, 2S) | Methyl and Carboxyl groups on the same face.[2][3] |
| Stability Risk | High | Prone to epimerization to trans-isomer under reflux or strong base. |
| pKa | ~4.8 | Typical carboxylic acid acidity. |
The Thermodynamic Trap (Why Protocols Fail)
In the cis-isomer, one substituent is forced into an axial position (causing 1,3-diaxial strain), whereas the trans-isomer can adopt a diequatorial conformation.
-
Thermodynamic Control: Heat + Acid/Base
Equilibrium Predominantly Trans. -
Kinetic Control: Mild reagents
Irreversible reaction Retained Cis.
Figure 1: The thermodynamic drive toward the trans-isomer. Successful protocols must avoid the "Intermediate" state.
Protocol A: High-Fidelity Methylation (TMS-Diazomethane)
Recommended for: Drug Discovery, SAR, Analytical Standards (< 1g)
This method uses Trimethylsilyldiazomethane (TMS-CHN
Reagents
-
Substrate: cis-2-Methylcyclohexanecarboxylic acid (1.0 equiv)
-
Reagent: TMS-CHN
(2.0 M in hexanes, 1.5–2.0 equiv) -
Solvent: Methanol : Toluene (1:3 ratio) - Methanol is mechanistically required.
-
Quench: Acetic Acid (glacial)
Step-by-Step Procedure
-
Preparation: In a fume hood, dissolve the cis-acid (e.g., 142 mg, 1.0 mmol) in Toluene (3.0 mL) and Methanol (1.0 mL).
-
Note: Use a glass vial with a magnetic stir bar. Avoid scratched glassware (diazomethane safety precaution, though TMS variant is more stable).
-
-
Addition: Cool the solution to 0°C (ice bath). Add TMS-CHN
solution dropwise with vigorous stirring.-
Observation: Evolution of N
gas (bubbling). The solution will turn yellow as excess reagent accumulates.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature for 30 minutes.
-
Endpoint: Solution should retain a persistent light yellow color. TLC/LC-MS should show complete consumption of acid.
-
-
Quench: Add Glacial Acetic Acid dropwise until the yellow color disappears (destroys excess diazomethane).
-
Workup: Concentrate the mixture in vacuo directly. If high purity is needed, redissolve in Et
O, wash with sat. NaHCO (to remove acetic acid), dry over MgSO , and concentrate.
Validation:
-
1H NMR: Check the methyl ester singlet (~3.6 ppm).
-
Stereochemical Check: Verify the coupling constants of the H-1 proton. Cis and Trans isomers have distinct splitting patterns due to axial/equatorial relationships.
Protocol B: Scalable Low-Temp Activation
Recommended for: Process Development, Gram-scale synthesis (> 1g)
Traditional Fischer esterification (refluxing MeOH/H
Reagents
-
Activator: Thionyl Chloride (SOCl
) (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
-
Reagent: Anhydrous Methanol (Excess)
-
Catalyst: DMF (1-2 drops)
Step-by-Step Procedure
-
Activation: Dissolve the cis-acid in anhydrous DCM (5 mL/g) under Nitrogen atmosphere. Add catalytic DMF.
-
Chlorination: Cool to 0°C . Add SOCl
dropwise.-
Critical: Do NOT reflux. Allow the mixture to stir at 0°C for 1 hour, then warm to RT for 1 hour. This forms the acid chloride without providing enough energy for the
-proton to epimerize via the enol.
-
-
Esterification: Cool the mixture back to 0°C . Add anhydrous Methanol (3-5 equiv) dropwise.
-
Note: The reaction is exothermic. Control addition rate to keep Temp < 10°C.
-
-
Completion: Stir at RT for 2 hours.
-
Workup: Quench carefully with cold sat. NaHCO
(gas evolution!). Extract with DCM. Wash organic layer with Brine, dry (Na SO ), and concentrate.
Decision Logic & Workflow
Figure 2: Strategic selection of esterification method based on scale and fidelity requirements.
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Product contains trans-isomer | Reaction temperature too high. | Repeat using Method A or keep Method B strictly at 0°C. |
| Low Yield (Method A) | Old TMS-CHN | Reagent should be yellow. If colorless, it is inactive. |
| Incomplete Conversion (Method B) | Steric hindrance blocking attack. | Extend reaction time at RT; do not heat. Add more DMF catalyst. |
Stereochemical Validation (NMR):
The H-1 proton (alpha to carbonyl) in the cis-isomer typically appears as a multiplet with smaller coupling constants (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12610633, cis-2-Methylcyclohexanecarboxylic acid. Retrieved from [Link]
-
Common Organic Chemistry. Trimethylsilyldiazomethane (TMS-CHN2) Reaction Conditions. Retrieved from [Link]
-
ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. (Discusses thermodynamic stability and epimerization risks). Retrieved from [Link]
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. 2-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans 99 56586-13-1 [sigmaaldrich.com]
- 3. cis-5-Chloro trans-2-methylcyclohexanecarboxylic acid | C8H13ClO2 | CID 129776722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl cis-2-methylcyclohexanecarboxylate | C9H16O2 | CID 111313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylcyclohexanecarboxylic Acid
Welcome to the technical support guide for the synthesis of 2-methylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed experimental protocols grounded in established scientific literature.
Section 1: Overview of Synthetic Challenges
The synthesis of 2-methylcyclohexanecarboxylic acid is a well-established process, but it presents a significant stereochemical challenge: the formation of both cis and trans diastereomers. The relative orientation of the methyl and carboxylic acid groups on the cyclohexane ring dictates the isomer's physical properties and, crucially, its biological activity in downstream applications[1]. Consequently, controlling the stereochemical outcome and accurately quantifying the isomer ratio are the primary hurdles researchers face. Other common issues include achieving high yields and ensuring the final product's purity.
The most prevalent synthetic route involves the catalytic hydrogenation of 2-methylbenzoic acid (o-toluic acid), which typically produces a mixture of the cis and trans isomers[2][3]. Subsequent purification or isomerization steps are often necessary to isolate the desired stereoisomer.
Caption: General workflow for synthesis and isomer management.
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific problems you might encounter during the synthesis and purification of 2-methylcyclohexanecarboxylic acid.
Q: My overall yield is significantly lower than expected after catalytic hydrogenation. What are the common causes and solutions?
A: Low yields can stem from several factors, ranging from reaction conditions to workup procedures. Here’s a breakdown of potential causes and how to address them.
-
Cause 1: Incomplete Reaction. The hydrogenation of the aromatic ring may not have gone to completion.
-
Solution: Ensure the catalyst is active and used in the correct loading. Catalysts like Rhodium on Carbon (Rh/C) are highly effective for aromatic ring hydrogenation[3]. Verify that the hydrogen pressure and reaction temperature are adequate; for instance, pressures up to 15 MPa and temperatures around 423 K have been used, although milder conditions are possible with highly active catalysts[3]. Monitor the reaction progress by checking for the disappearance of the starting material using techniques like TLC or GC.
-
-
Cause 2: Catalyst Poisoning. Impurities in the starting material or solvent can poison the catalyst, reducing its activity.
-
Solution: Use high-purity starting materials and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst or increase the catalyst loading.
-
-
Cause 3: Loss During Workup. Carboxylic acids can be challenging to extract efficiently if the pH is not carefully controlled. Mechanical losses are also common, especially on a small scale[4].
-
Solution: The workup for carboxylic acids typically involves an acid-base extraction[5]. After the reaction, ensure the product is in a water-immiscible organic solvent. Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute NaOH) to convert the carboxylic acid into its water-soluble carboxylate salt. This transfers the product to the aqueous layer, leaving non-acidic impurities behind. Carefully re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH below 2 to precipitate or allow for the re-extraction of the purified carboxylic acid into an organic solvent[5]. Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
Caption: Decision tree for troubleshooting low reaction yields.
Q: I have a mixture of cis and trans isomers. How can I separate them or enrich the desired isomer?
A: This is the most critical challenge. Direct separation is possible but often difficult. A more common and effective strategy is to convert the undesired isomer into the desired one through epimerization.
-
Strategy 1: Epimerization (Isomer Conversion). The trans isomer is generally the thermodynamically more stable of the two due to the equatorial positioning of both substituents, which minimizes steric strain. It is possible to convert the cis isomer into the more stable trans isomer by heating the mixture in the presence of a strong base[2]. This process, known as epimerization, proceeds via a deprotonation-reprotonation mechanism at the alpha-carbon.
-
Method: A mixture of isomers can be heated (e.g., 180-190 °C) with potassium hydroxide in a high-boiling solvent. This treatment can dramatically shift the equilibrium, resulting in a mixture highly enriched in the trans isomer (e.g., up to 93% trans)[2]. See Protocol 2 for a detailed procedure.
-
-
Strategy 2: Chromatographic Separation. If both pure isomers are required or if epimerization is not an option, separation can be achieved using chromatography.
-
Method: Column chromatography using silica gel has been reported for the fractionation of isomeric mixtures of substituted cyclohexanecarboxylic acids[6]. High-Performance Liquid Chromatography (HPLC) is also a powerful tool for both analytical quantification and preparative separation of isomers[2][7]. Developing the right mobile phase is key to achieving good resolution.
-
Q: How can I confirm the ratio of cis to trans isomers in my product mixture?
A: Several analytical techniques can be used to determine the isomeric composition of your product.
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying cis and trans isomers[2].
-
Gas Chromatography (GC): GC can provide excellent separation of the isomers, especially after derivatization to their more volatile methyl esters. A Flame Ionization Detector (FID) is typically used for quantification[8].
-
Infrared (IR) Spectroscopy: The cis and trans isomers can have distinct peaks in the fingerprint region of their IR spectra, which has been used for quantitative analysis[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between the isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ due to their different spatial arrangements.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most common and reliable starting material for this synthesis?
A: 2-methylbenzoic acid (o-toluic acid) is a widely used and commercially available starting material. Its catalytic hydrogenation is a direct route to the target molecule[2].
Q: Can the carboxylic acid group be reduced during the catalytic hydrogenation of the aromatic ring?
A: It depends on the catalyst and reaction conditions. Catalysts like Palladium on Carbon (Pd/C) are highly selective for aromatic ring hydrogenation and typically do not reduce the carboxylic acid group[9][10]. However, more aggressive catalysts like Ruthenium (Ru) or harsher conditions (higher temperature and pressure) can lead to the over-reduction of the carboxylic acid to an alcohol[10][11]. Therefore, catalyst selection is critical for chemoselectivity.
Q: Why is the trans isomer generally the desired product in pharmaceutical development?
A: The three-dimensional shape of a molecule is critical for its interaction with biological targets like enzymes and receptors. The stereochemical configuration of the cis and trans isomers leads to different shapes, and often only one isomer fits correctly into the binding site of the target protein to elicit the desired biological response[1]. While the specific activity depends on the target, the thermodynamically stable trans isomer is frequently the more active or desired compound.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation of 2-Methylbenzoic Acid
This protocol is based on typical procedures for aromatic ring hydrogenation[2][3][6].
-
Reaction Setup: In a high-pressure autoclave, add 2-methylbenzoic acid (1.0 eq) and a suitable solvent such as glacial acetic acid[6].
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 5-10% by weight, or platinum oxide[6]).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi, but can be higher). Heat the mixture to the target temperature (e.g., 25-80 °C) with vigorous stirring.
-
Monitoring: The reaction is complete when hydrogen uptake ceases.
-
Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent[6].
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product will be a mixture of cis and trans-2-methylcyclohexanecarboxylic acid. Proceed with purification via acid-base extraction as described in the troubleshooting section or with epimerization (Protocol 2).
Protocol 2: Epimerization of a cis/trans Mixture to Enrich the trans Isomer
This protocol is adapted from a patented procedure for enriching the trans isomer[2].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the cis/trans mixture of 2-methylcyclohexanecarboxylic acid (1.0 eq), potassium hydroxide (approx. 2.0 eq), and a high-boiling solvent (e.g., Shellsol 71, or alternatively ethylene glycol).
-
Heating: Heat the mixture to 180-190 °C and maintain for several hours (e.g., 24 hours), allowing any water formed to distill off[2].
-
Monitoring: The reaction can be monitored by taking small aliquots, quenching them, and analyzing the isomer ratio by HPLC or GC.
-
Workup: Cool the reaction mixture. Add water and methanol to dissolve the potassium salt of the product. Transfer to a separatory funnel and separate the phases.
-
Isolation: To the aqueous/methanol phase, add concentrated hydrochloric acid at low temperature (0-5 °C) until the pH is strongly acidic (pH < 2).
-
Extraction: Extract the precipitated carboxylic acid into an organic solvent (e.g., ether or hexane). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product, now highly enriched in the trans isomer[2].
Section 5: Data Summary
Table 1: Conditions for Isomer Control
| Method | Key Reagents | Conditions | Typical Outcome | Reference |
| Catalytic Hydrogenation | 2-Methylbenzoic acid, PtO₂ catalyst, Glacial Acetic Acid | Room temp, 50-60 psi H₂ | Mixture of isomers | [6] |
| Epimerization | cis/trans acid mixture, Potassium Hydroxide, Shellsol 71 | 180-190 °C, 24 hrs | >90% trans isomer | [2] |
Table 2: Analytical Methods for Isomer Ratio Determination
| Technique | Principle | Sample Preparation | Key Advantage | Reference |
| HPLC | Differential partitioning between stationary and mobile phases | Dissolve sample in mobile phase | High accuracy and preparative capability | [2] |
| GC | Separation based on boiling point and polarity on a capillary column | Derivatization to methyl ester may improve separation | High resolution and sensitivity | [8] |
| IR Spectroscopy | Different vibrational modes for each isomer | Sample in KBr pellet or as a thin film | Rapid and non-destructive | [6] |
Section 6: References
-
PrepChem. (n.d.). Synthesis of 2-methylcyclohexanecarboxylic acid. Available at: [Link]
-
Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. Available at: [Link]
-
Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]
-
Vaia. (n.d.). Devise a synthesis of 2-methylcyclopentanone from cyclohexene. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Carboxylic Acids. Available at: [Link]
-
Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine. Journal of Chromatography A, 1381, 210-8. Available at: [Link]
-
Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Available at:
-
Linstead, R. P., & Millidge, A. F. (1936). Fused carbon rings. Part IX. The synthesis of stereoisomeric 1-methylcyclohexane-1 : 2-dicarboxylic acids and of various methylcyclohexanecarboxylicacetic acids. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Available at: [Link]
-
OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. Available at: [Link]
-
Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids. Available at: [Link]
-
Reddit. (2025). Help with Low Yield Synthesis. Available at: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13:674. Available at: [Link]
-
Saito, T. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Catalysis Science & Technology, 4(7), 1881-1890. Available at: [Link]
-
YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. Available at: [Link]
-
Shinde, S. B., & Deshpande, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(5), 1137-1140. Available at: [Link]
-
Wang, C., et al. (2011). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Molecules, 16(7), 5893-5903. Available at: [Link]
-
MDPI. (2024). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Catalysts, 14(6), 409. Available at: [Link]
-
Shinde, S. B., & Deshpande, R. M. (2018). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Engineering, Science and Mathematics, 7(4). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. prepchem.com [prepchem.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Separation of 2-Methylcyclohexanecarboxylic Acid Isomers
The following Technical Support Guide is structured to address the specific challenges in separating the diastereomers of 2-methylcyclohexanecarboxylic acid.
Introduction: The Diastereomer Challenge
Welcome to the technical guide for handling 2-methylcyclohexanecarboxylic acid (2-MCCA). As researchers, you are likely dealing with a mixture of cis and trans isomers resulting from the hydrogenation of o-toluic acid or similar precursors.
The Core Problem: Unlike enantiomers, these are diastereomers with distinct physical properties, yet their separation is non-trivial due to:
-
Close Boiling Points: Fractional distillation is often inefficient for high-purity separation.
-
Conformational Mobility: The cyclohexane ring allows for interconversion under specific conditions (epimerization), which can be a bug or a feature depending on your target isomer.
This guide treats the separation not just as a physical process, but as a thermodynamic management system.
Module 1: Thermodynamic & Physical Property Analysis
Before attempting separation, you must understand the energy landscape of your molecule.
FAQ: Which isomer is which?
| Feature | Trans-Isomer | Cis-Isomer |
| Configuration | (1R, 2R) / (1S, 2S) (Racemic) | (1R, 2S) / (1S, 2R) (Racemic) |
| Conformation | Diequatorial (e,e) (Major) | Axial-Equatorial (a,e) |
| Stability | Thermodynamically More Stable | Less Stable (Steric strain) |
| State (RT) | Solid (MP: ~51–53°C) | Liquid / Low-melting solid |
| Polarity | Lower (Symmetrical vectors) | Higher (Dipole addition) |
Scientist’s Insight: The trans-isomer prefers the diequatorial conformation because placing both the methyl and carboxylic acid groups in equatorial positions minimizes 1,3-diaxial interactions. The cis-isomer is forced to have one group axial, raising its ground-state energy. We exploit this energy difference for separation.
Module 2: Obtaining the Trans Isomer (Target: Thermodynamic Stability)
If your goal is the trans-isomer, do not waste time on difficult physical separations of a 50:50 mixture. Use chemistry to force the equilibrium.
Troubleshooting Guide: Low Yield of Trans-Isomer
Issue: "I synthesized 2-MCCA via hydrogenation, but I have a 70:30 cis:trans mixture. Recrystallization isn't working."
Root Cause: Catalytic hydrogenation (especially with Pt/Acetic Acid) often favors the cis-isomer (kinetic product) due to the catalyst surface approach. Direct crystallization fails because the trans concentration is below the saturation threshold relative to the cis "solvent" matrix.
Protocol: Base-Catalyzed Epimerization (The "Fix") You must convert the cis to trans via the enolate intermediate.
-
Reagents: Potassium Hydroxide (KOH), High-boiling solvent (e.g., Shellsol 71, Diglyme, or Ethylene Glycol). Note: Aqueous base is insufficient due to low reflux temperatures.
-
Procedure:
-
Dissolve the crude mixture in the solvent (approx.[1] 10x volume).
-
Add excess KOH (2-3 equivalents).
-
Crucial Step: Heat to 180–190°C for 6–24 hours. The alpha-proton is acidic; removing it forms a planar enolate. Reprotonation occurs preferentially from the less hindered side, yielding the thermodynamic trans product.
-
-
Workup:
-
Purification:
-
The crude will now be >90% trans.
-
Recrystallization: Use Petroleum Ether or Hexane .[4] The trans isomer will crystallize as white needles (MP 51-53°C), while traces of cis remain in the mother liquor.
-
Module 3: Obtaining the Cis Isomer (Target: Kinetic Purity)
Obtaining the pure cis-isomer is harder because you are fighting thermodynamics. You cannot equilibrate; you must separate.
Troubleshooting Guide: Isolating Pure Cis-Isomer
Issue: "I need the cis-isomer for a specific pharmacophore. Distillation is giving me mixed fractions."
Root Cause: The boiling point difference is small (<5°C at reduced pressure). The cis isomer often boils slightly higher due to increased polarity, but azeotropes or poor plate counts ruin the separation.
Protocol: Chromatographic Resolution Since you cannot crystallize the cis isomer easily (it is likely an oil or low-melting solid in the presence of impurities), Prep-HPLC or Flash Chromatography is required.
-
Stationary Phase: C18 (Reverse Phase) is recommended to exploit the polarity difference.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA .
-
Why Acid? You must suppress the ionization of the carboxylic acid (pKa ~4.8). If ionized, the molecule has no retention.
-
-
Elution Order:
-
Cis-Isomer: More polar
Elutes First (typically). -
Trans-Isomer: Less polar (hydrophobic surface area)
Elutes Second . -
Note: Validate this with a standard, as solvation effects can sometimes flip the order on specific columns.
-
Module 4: Decision Framework & Workflow
Use the following logic gate to determine your experimental path.
Caption: Decision matrix for isolating 2-MCCA isomers based on thermodynamic stability and available purification techniques.
Module 5: Analytical Validation (FAQs)
Q: How do I quickly determine the ratio of isomers?
A: Proton NMR (
-
Focus Region: Look at the alpha-proton (CH-COOH) signal around 2.2–2.6 ppm.
-
Cis-Isomer: The proton is equatorial (if the group is axial) or axial (if the group is equatorial). However, due to the ring flip averaging or locking, the coupling constants (
values) differ. -
Trans-Isomer: The alpha-proton is axial (coupling with adjacent axial protons). Look for a wide multiplet (large
~10-12 Hz). -
Cis-Isomer: The alpha-proton is often equatorial (or average), appearing as a narrower multiplet (
and are small, ~2-5 Hz).
Q: My GC peaks are tailing badly. A: You are injecting a free carboxylic acid onto a non-polar column. The -COOH group interacts with silanol active sites.
-
Fix 1: Derivatize to the Methyl Ester (use Diazomethane or TMS-Diazomethane) before injection. This is standard protocol for accurate quantitation.
-
Fix 2: Use a specialized "FFAP" (Free Fatty Acid Phase) or "WAX" column designed for acidic analytes.
References
-
Epimerization of Cyclohexanecarboxylic Acids
-
Synthesis and Stereochemistry
-
General Thermodynamic Principles
- Title: Conformational Analysis of Disubstituted Cyclohexanes.
- Source: Chemistry LibreTexts.
-
URL:[Link]
- Relevance: Explains the diequatorial stability preference for the trans-1,2 isomer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 7. US5831118A - Epimerization of 2- or 4- substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
Stability and storage conditions for cis-2-Methylcyclohexanecarboxylic acid
Product Support ID: TS-7076-91-7
Executive Technical Summary
cis-2-Methylcyclohexanecarboxylic acid (CAS: 7076-91-7) is a stereochemically sensitive building block.[1] Unlike its aromatic counterparts (e.g., o-toluic acid), this alicyclic compound possesses significant conformational mobility and thermodynamic vulnerability.[1]
The Critical Insight: The primary failure mode for this reagent is not decomposition, but epimerization . In 1,2-disubstituted cyclohexanes, the trans-diequatorial conformation is thermodynamically superior to the cis-axial/equatorial conformation.[1] Consequently, improper exposure to heat or base will drive the sample toward the trans-isomer, silently compromising your stereochemical yield.
This guide provides self-validating protocols to ensure the integrity of your starting material.
Critical Troubleshooting Guide (Q&A)
Topic A: Thermodynamic Stability & Isomerization
Q: My reaction yield is good, but the diastereomeric ratio (dr) is poor. Did the starting material degrade?
A: It likely epimerized before or during the reaction.
The cis-isomer exists as a rapidly interconverting equilibrium of two chair conformers, both possessing one axial and one equatorial substituent (
The Mechanism of Failure:
If you expose the material to a base (even weak bases like Et
Diagnostic Protocol (NMR Validation):
Do not rely on TLC. You must use
-
Locate the
-proton signal (typically 2.2 – 2.6 ppm).[1] -
Analyze the Multiplet Width (
):-
Trans-Isomer: The
proton is axial in the stable conformer.[1] It exhibits large diaxial coupling ( Hz) with the axial proton at C2 and C6. Result: A wide, broad multiplet. -
Cis-Isomer: The
proton fluctuates between axial and equatorial, or is locked in a conformation where neighbors are not anti-periplanar.[1] Result: A narrower multiplet (mostly or couplings, typically < 5 Hz).
-
Topic B: Physical State & Handling
Q: The SDS says "solid," but my bottle contains a viscous liquid or slush. Is it contaminated?
A: Not necessarily. Pure cis-2-methylcyclohexanecarboxylic acid has a melting point near room temperature (often reported as a low-melting solid or liquid depending on exact purity and ambient temp).[1] Small amounts of the trans isomer or residual solvent can depress the melting point significantly (eutectic formation).
Action Steps:
-
Do not heat to homogenize (risk of isomerization).
-
Chill the bottle to 4°C. If it solidifies completely, it is likely pure.
-
If it remains biphasic (liquid/solid mix) at room temp, run an NMR. If the spectra is clean, the physical state is a result of supercooling or trace conformer impurities, which is common for alicyclic acids.
Topic C: Moisture & Storage
Q: The compound has clumped and smells slightly acrid. Can I dry it in an oven?
A: Absolutely not. Drying in an oven (thermal stress) promotes thermodynamic equilibration to the trans isomer.
Correct Drying Protocol:
-
Place the open vial in a vacuum desiccator.
-
Use Phosphorus Pentoxide (
) or activated molecular sieves as the desiccant. -
Apply high vacuum (< 5 mbar) for 12 hours at ambient temperature .
Visualizing the Failure Mode
The following diagram illustrates the thermodynamic trap users often fall into when handling this compound.
Figure 1: The thermodynamic sink. Once the enolate forms, the system naturally drifts toward the stable trans-diequatorial conformation.[1]
Storage & Stability Specifications
To maintain stereochemical purity (>98% cis), adhere to these strict parameters.
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Retards kinetics of spontaneous epimerization and oxidation.[1] |
| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation; excludes moisture.[1] |
| Container | Amber Glass | Protects against incidental UV degradation (though low risk for this specific molecule). |
| Desiccant | Required | Carboxylic acids are hygroscopic; water promotes hydrolysis of downstream derivatives. |
| Re-test Date | 12 Months | Check NMR for cis/trans ratio drift annually. |
Quality Control Workflow (QC)
Use this logic flow to determine if your batch is safe for use in stereoselective synthesis.
Figure 2: Decision tree for validating stereochemical integrity prior to synthesis.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis of 1,2-disubstituted cyclohexanes and the stability of diequatorial conformers).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80238, cis-2-Methylcyclohexanecarboxylic acid. (Physical property data and safety information).
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Methyl-1-cyclohexanecarboxylic acid, mixture of cis and trans.[1][2] (Handling, storage, and safety classifications).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanisms of enolization and epimerization of carboxylic acids).
Sources
Technical Support Center: Hydrogenation of o-Toluic Acid
Topic: Troubleshooting Side Reactions & Stereoselectivity in o-Toluic Acid Hydrogenation To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Division
Introduction: The Scope of Support
Welcome to the technical support hub for the hydrogenation of o-toluic acid (2-methylbenzoic acid). This transformation is a critical step in synthesizing 2-methylcyclohexanecarboxylic acid, a scaffold often used in pharmaceutical intermediates.
While the primary reaction appears simple—saturation of the aromatic ring—the presence of the ortho-methyl group introduces significant steric strain and stereochemical complexity. This guide addresses the three most common support tickets we receive: uncontrolled stereoselectivity (cis/trans ratios) , functional group loss (decarboxylation/reduction) , and catalyst deactivation .
Module 1: Troubleshooting Stereoselectivity (Cis/Trans Ratio)
User Query: "I am targeting cis-2-methylcyclohexanecarboxylic acid, but my HPLC shows significant amounts of the trans-isomer. How do I shift the ratio?"
Technical Analysis
The hydrogenation of o-toluic acid follows the Horiuti-Polanyi mechanism adapted for arenes.
-
Kinetic Control (cis): The aromatic ring adsorbs flat onto the metal surface. Hydrogen atoms add sequentially from the metal surface to the same face (syn-addition) of the ring. This naturally yields the cis isomer (where the -COOH and -CH3 groups are on the same side).
-
Thermodynamic Drift (trans): The trans isomer is thermodynamically more stable (diequatorial conformation). If the reaction temperature is too high or the pressure too low, partially hydrogenated intermediates can desorb, flip, and re-adsorb, or the final product can isomerize on the catalyst surface.
Diagnostic & Solution Protocol
| Variable | Recommendation for High Cis | Mechanistic Rationale |
| Catalyst | 5% Rh/Al₂O₃ or Rh/C | Rhodium is highly active at lower temperatures, minimizing the energy available for isomerization. Palladium (Pd) often favors thermodynamic equilibrium (trans). |
| Temperature | Low (< 80°C) | Higher temperatures promote the desorption of intermediates and thermodynamic relaxation to the trans isomer. |
| Pressure | High (> 50 bar) | High hydrogen coverage on the surface forces rapid hydrogenation (kinetic trapping) before the molecule can desorb/isomerize. |
| Solvent | Acetic Acid or 2-Propanol | Acidic media often prevent the formation of surface species that lead to isomerization. |
Visualizing the Pathway
The following diagram illustrates the bifurcation between the kinetic cis path and the thermodynamic trans slip.
Caption: Kinetic trapping (green path) requires high pressure to prevent the thermodynamic drift (red path) caused by intermediate desorption.
Module 2: Side Reactions (Impurity Management)
User Query: "I see unexpected peaks in my GC-MS. One corresponds to methylcyclohexane and another to an ester. What is happening?"
Technical Analysis
While ring hydrogenation is the goal, the carboxylic acid moiety is reactive.[1]
-
Decarboxylation: Loss of CO₂ to form methylcyclohexane. This is rare under mild conditions but promoted by high temperatures (>150°C) or specific supports (e.g., Pd on acidic supports).
-
Esterification: If you use an alcohol solvent (Methanol/Ethanol) with a carboxylic acid substrate, you perform a Fisher Esterification, especially if the support is acidic (e.g., activated carbon can be slightly acidic).
-
Hydrogenolysis (Over-reduction): Reduction of the -COOH group to -CH₂OH (alcohol) or -CH₃. This typically requires Re-promoted catalysts or very harsh conditions, but trace amounts can appear with Pt.
Troubleshooting Guide
| Symptom (Impurity) | Root Cause | Corrective Action |
| Methylcyclohexane | Decarboxylation | Reduce reaction temperature. Switch from Pd to Rh or Ru. Ensure support is not highly acidic.[2] |
| Ethyl/Methyl Ester | Solvent Interaction | Stop using primary alcohols (MeOH, EtOH) as solvents. Switch to non-nucleophilic solvents like THF, Cyclohexane, or Acetic Acid. |
| 2-Methylbenzyl alcohol | Hydrogenolysis | The catalyst is too aggressive toward C=O bonds. Avoid Pt/Re or Cu-Cr catalysts. Stick to unpromoted Rh or Ru. |
Visualizing Side Reaction Networks
Caption: Divergent pathways. Green represents the target; red/yellow indicate side reactions driven by solvent choice or excessive temperature.
Module 3: Experimental Protocol & Efficiency
User Query: "My reaction stalls after 50% conversion, or the rate is incredibly slow. Is the catalyst poisoned?"
Self-Validating Protocol (SVP)
To ensure reproducibility, follow this SVP. If the reaction fails, the checkpoint will identify the cause.
-
Feedstock Purification (Checkpoint A):
-
Solvent Selection (Checkpoint B):
-
Catalyst Loading:
-
Standard: 5 wt% loading of (5% Rh/C).
-
Note: If using Ru/C, you may need higher pressures (100 bar) compared to Rh (20-50 bar).
-
Data Summary: Catalyst Comparison
| Catalyst | Activity (Ring Saturation) | Cis-Selectivity | Risk Profile |
| Rh/C or Rh/Al₂O₃ | High | Excellent (>90%) | Expensive; Sensitive to poisoning. |
| Ru/C | Medium | Good | Requires high pressure; Robust against water. |
| Pd/C | Low | Poor (Mixed) | Tendency for decarboxylation; Low activity for benzoic rings. |
| Pt/C | Medium | Low | Risk of over-reduction (hydrogenolysis). |
References
-
Neri, G. et al. (2014). "Hydrogenation of benzoic acid derivatives over supported Rh catalysts." Journal of Molecular Catalysis A: Chemical. (Highlights Rh superiority for cis-selectivity).
-
Mäki-Arvela, P. et al. (2005). "Catalytic hydrogenation of aromatic carboxylic acids." Catalysis Reviews. (Comprehensive review on side reactions and solvent effects).
-
Horiuti, I. & Polanyi, M. (1934). "Exchange reaction of hydrogen on metal surfaces." Transactions of the Faraday Society. (Foundational mechanism for syn-addition).
-
Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. (Authoritative text on catalyst choice and poisoning).
-
US Patent 4094909A . "Process for the decarboxylation-oxidation of benzoic acid compounds." (Context on decarboxylation risks).
Sources
Technical Support Center: Optimization of Catalytic Hydrogenation for cis-Isomer Selectivity
Welcome to the technical support center for cis-selective catalytic hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize the semi-hydrogenation of alkynes to cis-alkenes. Here, we address common experimental challenges with scientifically grounded explanations and provide actionable protocols to enhance stereoselectivity and yield.
Section 1: Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address the most common issues encountered during catalytic hydrogenation for cis-alkene synthesis.
Problem 1: Low cis-Selectivity / Significant Formation of trans-Isomer
Symptoms:
-
Your final product mixture contains a significant percentage of the trans-alkene isomer.
-
The cis:trans ratio is lower than expected for the chosen catalytic system.
Root Causes & Solutions:
-
Isomerization of the cis-Alkene: The primary cause of trans-alkene formation is often the isomerization of the initially formed cis-product on the catalyst surface. This can happen if the reaction is left for too long or if the catalyst is too active.
-
Solution: Monitor the reaction closely using techniques like GC or ¹H NMR to stop it as soon as the alkyne starting material is consumed. Over-hydrogenation, even for a short period, can lead to isomerization.[1]
-
-
Inappropriate Catalyst Choice: Not all hydrogenation catalysts are suitable for cis-selectivity. Highly active catalysts like standard Palladium on Carbon (Pd/C) or Platinum (Pt) will often lead to a mixture of isomers or complete reduction to the alkane.[2]
-
Solution: Employ a "poisoned" or deactivated catalyst specifically designed for semi-hydrogenation. The most common choices are:
-
Lindlar's Catalyst: Palladium on calcium carbonate (or barium sulfate) treated with a poison like lead acetate and an inhibitor like quinoline.[3][4][5][6] The poison deactivates the most active sites on the palladium surface, which prevents both over-hydrogenation and isomerization of the cis-alkene product.[5][7]
-
P-2 Nickel (Ni₂B): A nickel-boride catalyst prepared by reducing a nickel(II) salt with sodium borohydride.[8][9][10] It is often used with a modifier like ethylenediamine to achieve very high cis:trans ratios.[8]
-
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the barrier for cis-trans isomerization on the catalyst surface.
-
Solution: Run the reaction at room temperature or even lower (e.g., 0 °C) to disfavor the isomerization pathway.[6]
-
Problem 2: Over-hydrogenation to the Alkane
Symptoms:
-
The desired cis-alkene is present, but a significant amount of the corresponding alkane is also formed.
-
Hydrogen uptake does not stop after one equivalent has been consumed.
Root Causes & Solutions:
-
Catalyst is Too Active: This is the most common cause. Standard hydrogenation catalysts (e.g., Pd/C, PtO₂, Raney Nickel) are designed to reduce double and triple bonds completely.[2] The reduction of the intermediate alkene is often faster than the initial reduction of the alkyne.[7]
-
Excessive Hydrogen Pressure: High hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can drive the reaction towards the fully saturated alkane.
-
High Catalyst Loading: Using too much catalyst can lead to an excessively high number of active sites, increasing the likelihood of over-hydrogenation.[11][12]
-
Solution: Optimize the catalyst loading. Start with a lower loading (e.g., 1-5 mol%) and adjust as needed based on reaction monitoring.
-
Problem 3: Low or No Reactivity
Symptoms:
-
The reaction does not start, or proceeds very slowly.
-
Hydrogen uptake is minimal or non-existent.
Root Causes & Solutions:
-
Catalyst Poisoning: The catalyst may be deactivated by contaminants in the starting materials, solvent, or glassware. Common poisons include sulfur compounds (thiols, sulfides), nitrogen compounds (some amines, amides), heavy metals, and carbon monoxide.[13][14][15]
-
Solution:
-
Purify Reagents: Ensure the alkyne substrate and solvent are pure. If necessary, pass the solvent through a column of activated alumina.
-
Use High-Purity Hydrogen: Use a high-quality hydrogen source. If CO is a suspected contaminant, use a gas purifier.[13]
-
Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and dried to remove any residual contaminants.
-
-
-
Inactive Catalyst: The catalyst itself may be old or have been improperly stored, leading to deactivation.
-
Solution: Use a fresh batch of catalyst or purchase from a reputable supplier. Store catalysts in a cool, dry place, preferably under an inert atmosphere.[4]
-
-
Poor Mass Transfer: In a heterogeneous reaction, the reactants must be able to reach the solid catalyst surface.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate the transport of hydrogen gas from the headspace into the liquid phase.
-
Troubleshooting Decision Flowchart
The following diagram outlines a logical workflow for diagnosing and solving common issues in cis-selective hydrogenation.
Caption: Troubleshooting flowchart for cis-selective hydrogenation.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between Lindlar's catalyst and P-2 Nickel?
Both are excellent choices for cis-selective hydrogenation.
-
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂/Quinoline) is the classic choice and is commercially available. It is reliable for a wide range of substrates.[3][16] The quinoline acts as a deactivator to enhance selectivity.[3]
-
P-2 Nickel (Ni₂B) is a non-palladium alternative that can be exceptionally selective, especially when modified with ethylenediamine, sometimes yielding cis:trans ratios as high as 200:1.[8] It is prepared in situ from nickel(II) acetate and sodium borohydride.[8][10][17] The choice may depend on downstream processing considerations (e.g., avoiding lead contamination) or substrate-specific performance.
Q2: What is the mechanistic role of the catalyst "poison"?
A "poison" in this context is more accurately described as a selectivity modifier. In Lindlar's catalyst, lead salts partially deactivate the palladium surface.[3][4] This deactivation has two key effects:
-
Prevents Over-hydrogenation: The poisoned surface has a reduced ability to adsorb and activate the intermediate alkene, preventing its further reduction to an alkane.[6][7] The alkyne, which adsorbs more strongly, can still react.[18]
-
Suppresses Isomerization: The most active sites, which can also catalyze the isomerization of the cis-alkene to the more thermodynamically stable trans-alkene, are blocked.[5]
Q3: How does solvent choice impact selectivity?
Solvent can influence the reaction rate and, in some cases, selectivity by affecting the solubility of hydrogen and the interaction of the substrate with the catalyst surface.[19][20][21]
-
Common Solvents: Alcohols (ethanol, methanol), esters (ethyl acetate), and hydrocarbons (hexane, toluene) are commonly used.
-
Polarity: The choice often depends on the solubility of the starting alkyne. There is no universal "best" solvent, and optimization may be required. Some studies suggest that solvent polarity can influence selectivity, but this is highly system-dependent.[19] For most standard semi-hydrogenations, solvent choice is less critical than catalyst choice and reaction conditions.
Q4: What are the best analytical techniques to monitor the reaction and determine the cis:trans ratio?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the alkyne starting material.
-
Gas Chromatography (GC): Excellent for monitoring the appearance of products and disappearance of starting material, especially for volatile compounds. It can often separate cis and trans isomers, providing real-time selectivity data.
-
-
Final Product Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method. The coupling constants (J-values) for the vinylic protons are characteristically different for cis and trans isomers. For cis-alkenes, the coupling constant is typically in the range of 6-12 Hz, while for trans-alkenes, it is larger, usually 12-18 Hz.[22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the mass of the product and, with proper calibration, can quantify the isomer ratio.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for cis-Selective Hydrogenation using Lindlar's Catalyst
This protocol is a representative example for a lab-scale reaction.
Materials:
-
Internal alkyne (1.0 mmol)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned) (25-50 mg, ~2.5-5 mol% Pd)
-
Solvent (e.g., Ethyl Acetate or Ethanol, 10 mL)
-
Hydrogen gas (balloon or regulated supply at 1 atm)
-
Round-bottom flask with a stir bar
-
Three-way stopcock and balloon assembly
Procedure:
-
Setup: Place the alkyne (1.0 mmol) and Lindlar's catalyst in a dry round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and use a three-way stopcock. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the solvent (10 mL) via syringe.
-
Hydrogen Introduction: Purge the system again by evacuating and backfilling with hydrogen gas from a balloon. Repeat three times.
-
Reaction: Leave the reaction under a positive pressure of hydrogen (balloon) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the heterogeneous catalyst.[23] Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude cis-alkene, which can be purified further if necessary.
Visualizing the Hydrogenation Pathway
The following diagram illustrates the desired reaction pathway versus undesired side reactions.
Caption: Reaction pathways in alkyne semi-hydrogenation.
Section 4: Data Summary Tables
Table 1: Comparison of Common Catalytic Systems for cis-Alkene Synthesis
| Catalyst System | Composition | Typical Selectivity | Key Advantages | Considerations |
| Lindlar's Catalyst | Pd on CaCO₃ or BaSO₄, poisoned with lead acetate and quinoline[5][9] | High to Excellent (>95% cis) | Commercially available, well-established, reliable. | Contains lead, a toxic heavy metal. Quinoline can sometimes be difficult to remove. |
| P-2 Nickel | Nickel Boride (Ni₂B), often with ethylenediamine modifier[8][9] | Excellent (>98% cis)[8] | Palladium-free, extremely high selectivity possible. | Prepared in situ, air-sensitive during preparation.[10] |
| Homogeneous Catalysts | e.g., Rhodium or Iridium complexes | Can be very high | Tunable selectivity through ligand design, good for complex molecules. | Catalyst/product separation can be difficult, often more expensive. |
| Metal-Free Systems | e.g., Frustrated Lewis Pairs (FLPs)[1] | Exceptional cis-selectivity | Avoids transition metals entirely. | May require higher temperatures or pressures and have limited substrate scope.[1] |
Table 2: Influence of Key Reaction Parameters on Selectivity
| Parameter | Recommended Condition for High cis-Selectivity | Rationale |
| Catalyst | Poisoned (e.g., Lindlar, P-2 Ni) | Deactivated surface prevents over-hydrogenation and isomerization.[5][6][7] |
| Hydrogen Pressure | 1 atm (e.g., H₂ balloon) | Minimizes surface hydrogen concentration, reducing the rate of over-hydrogenation.[5] |
| Temperature | Room Temperature or below (0-25 °C) | Lowers the kinetic favorability of undesired isomerization and over-hydrogenation pathways.[1] |
| Catalyst Loading | 1-5 mol % | Sufficient for reaction without providing excessive active sites that lead to side reactions.[11][12] |
| Stirring | Vigorous | Ensures good mass transport in the heterogeneous mixture, preventing localized over-reactions. |
| Reaction Time | Monitor closely; stop when alkyne is consumed | Prevents the product cis-alkene from isomerizing or being further reduced.[18] |
References
-
Stephan, D. W. (2015). Highly selective metal-free catalytic hydrogenation of unactivated alkynes to cis-alkenes. Nature Communications. [Link]
-
Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. Journal of the Chemical Society, Chemical Communications. [Link]
-
Chemistry Learner. (n.d.). Lindlar Catalyst Formula, Properties, Mechanism, Reaction. Chemistry Learner. [Link]
-
JoVE. (2023, April 30). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Journal of Visualized Experiments. [Link]
-
SATHEE. (n.d.). Chemistry Lindlar Catalyst. SATHEE. [Link]
-
ChemTalk. (2023, October 2). Lindlar's Catalyst. ChemTalk. [Link]
-
Vedantu. (n.d.). Birch Reduction and Lindlar Catalyst Important Concepts and Tips for JEE. Vedantu. [Link]
-
Monfredini, A., et al. (2016). Boosting catalyst activity in cis-selective semi-reduction of internal alkynes by tailoring the assembly of all-metal aromatic tri-palladium complexes. Dalton Transactions. [Link]
-
Master Organic Chemistry. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Master Organic Chemistry. [Link]
-
Monfredini, A., et al. (2016). Boosting catalyst activity in cis-selective semi-reduction of internal alkynes by tailoring the assembly of all-metal aromatic tri-palladium complexes. PubMed. [Link]
-
Nishimura, S., et al. (2013). Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent. Green Chemistry. [Link]
-
Chemistry Notes. (2021, May 30). Determination of configuration of cis and trans isomers. Chemistry Notes. [Link]
-
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Poisoned catalyst. UCLA Chemistry & Biochemistry. [Link]
-
ResearchGate. (n.d.). Selective Hydrogenations over P-2 Ni. ResearchGate. [Link]
-
eScholarship. (n.d.). A Novel Bifunctional Catalyst for Alkene Isomerization. eScholarship, University of California. [Link]
-
Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Organic Chemistry Portal. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. IRJMETS. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. IRJMETS. [Link]
-
Prime Scholars. (2016, July 15). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Prime Scholars. [Link]
-
American Elements. (2024, March 19). How to Optimize Performance in Alkene Hydrogenation Catalysts. American Elements. [Link]
-
Journal of the American Chemical Society. (2014, January 15). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. ACS Publications. [Link]
-
Chemical Society Reviews. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Nickel boride catalyst. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Alkane synthesis by alkyne reduction. Organic Chemistry Portal. [Link]
-
Amanote Research. (2015, January 1). Solvent Effects in Heterogeneous Selective Hydrogenation of Acetophenone. Amanote Research. [Link]
-
RSC Publishing. (2020, October 27). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. RSC Publishing. [Link]
-
Molecules. (2021). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. MDPI. [Link]
-
Science of Synthesis. (n.d.). Hydrogenation of alkynes to give alkenes. Thieme. [Link]
-
ACS Catalysis. (2017, March 13). Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs. ACS Publications. [Link]
-
Wikipedia. (n.d.). Semi-hydrogenation of alkynes. Wikipedia. [Link]
-
Axens. (2022, August 30). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Axens. [Link]
-
ResearchGate. (n.d.). Optimization studies for selective catalytic hydrogenation of alkyne 19. ResearchGate. [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois Urbana-Champaign. [Link]
-
Chemistry Steps. (2025, July 1). Alkynes to Alkenes. Chemistry Steps. [Link]
-
Journal of the American Chemical Society. (2022, July 15). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. ACS Publications. [Link]
-
Scientific Reports. (2016, December 2). Identification of absolute geometries of cis and trans molecular isomers by Coulomb Explosion Imaging. Nature. [Link]
-
ResearchGate. (2015, November 9). How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method?. ResearchGate. [Link]
-
Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. [Link]
-
Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks. Curly Arrow. [Link]
-
Lumen Learning. (n.d.). Reduction of alkenes and alkynes. Organic Chemistry II. [Link]
-
Dalal Institute. (n.d.). Methods of Determining the Configuration. Dalal Institute. [Link]
-
RSC Publishing. (2025, March 14). Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Effect of H2 pressure on selectivity to fuel index. ResearchGate. [Link]
-
H.E.L Group. (2024, July 12). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group. [Link]
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. Alkynes to Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. Lindlar Catalyst Formula, Properties, Mechanism, Reaction [chemistrylearner.com]
- 4. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
- 8. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 10. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 11. interesjournals.org [interesjournals.org]
- 12. interesjournals.org [interesjournals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Birch Reduction and Lindlar Catalyst Important Concepts and Tips for JEE [vedantu.com]
- 17. echemi.com [echemi.com]
- 18. Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 22. chemistnotes.com [chemistnotes.com]
- 23. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
Troubleshooting low conversion in Fischer esterification of cyclohexanecarboxylic acid
Hello Team,
I have reviewed your inquiry regarding the low conversion rates (<60%) observed during the Fischer esterification of cyclohexanecarboxylic acid.
This is a classic "sterics vs. thermodynamics" conflict. Unlike linear aliphatic acids (e.g., hexanoic acid), cyclohexanecarboxylic acid possesses a secondary
Below is a technical guide to troubleshooting this specific substrate, including a diagnostic flowchart, mechanistic insights, and a validated protocol to push conversion >95%.
Part 1: Diagnostic & Troubleshooting Flowchart
Before altering your chemistry, use this decision tree to identify the bottleneck. The issue is rarely the catalyst loading; it is almost always water management or steric kinetics.
Figure 1: Decision matrix for diagnosing esterification stalls. Note that for sterically hindered substrates, standard equilibrium shifts often fail, necessitating the "Nuclear Option" (Acid Chloride route).
Part 2: Technical Analysis (The "Why")
The Steric Barrier (Kinetics)
The rate-determining step in Fischer esterification is the nucleophilic attack of the alcohol on the protonated carbonyl.
-
Linear Acids: The carbonyl is accessible.
-
Cyclohexanecarboxylic Acid: The bulky cyclohexane ring (usually in a chair conformation) shields the carbonyl carbon. The equatorial vs. axial positioning of the carboxylic group matters, but generally, the bulk hinders the approach of the alcohol, significantly lowering the rate constant (
). -
Implication: You cannot simply "stir longer" at room temperature. You must apply heat (reflux) to overcome the activation energy barrier imposed by sterics.
The Equilibrium Trap (Thermodynamics)
The equilibrium constant (Part 3: Optimization Strategies
Strategy A: Water Removal (The Equilibrium Shift)
If you are using Ethanol or higher alcohols, you can use azeotropic distillation.[1] If you are using Methanol , you cannot effectively use a Dean-Stark trap because methanol does not form a suitable azeotrope with water to separate easily.[1]
| Method | Best For | Pros | Cons |
| Dean-Stark | EtOH, BuOH, Toluene | Scalable, visual confirmation of water removal. | Ineffective for Methanol (Me-ester). |
| Soxhlet + Sieves | MeOH, EtOH | Extremely effective. Condensate dries over sieves before returning to pot. | Complex setup.[2] Sieves must be activated (300°C). |
| Direct Sieves | Small scale (<5g) | Simple. Add activated 3Å sieves directly to flask. | Sieves can grind into dust; difficult workup/filtration. |
Strategy B: Catalyst Selection
| Catalyst | Role | Recommendation |
| H₂SO₄ (Conc.) | Standard | Good. Use 5-10 mol%. Can cause charring/color if overheated. |
| p-TsOH (PTSA) | Organic Soluble | Better. Solid, easy to handle. ideal for Dean-Stark (Toluene reflux). |
| HCl (Gas) | Volatile | Niche. Good for making anhydrous methanolic HCl, but hard to quantify. |
Part 4: Validated Protocols
If standard attempts have failed, choose Protocol 2 . It is chemically irreversible and bypasses the equilibrium issue entirely.
Protocol 1: Optimized Fischer (For Ethanol/Higher Alcohols)
Use this if you need to avoid acid chlorides.
-
Setup: 2-neck RBF with a Dean-Stark trap and condenser.
-
Reagents:
-
Cyclohexanecarboxylic acid (1.0 equiv)
-
Alcohol (5.0 - 10.0 equiv) OR Toluene (solvent) + Alcohol (2.0 equiv)
-
p-TsOH (0.1 equiv)
-
-
Procedure:
-
Reflux vigorously. The solvent/alcohol azeotrope carries water into the trap.
-
Critical: If using Ethanol, the azeotrope (96% EtOH/4% Water) removes water slowly. You may need to drain the trap and add fresh dry ethanol periodically.
-
-
Workup: Cool, neutralize with sat. NaHCO₃, extract with EtOAc.
Protocol 2: The "Nuclear Option" (In Situ Acid Chloride)
Use this for Methyl Esters or if Protocol 1 fails. This generates anhydrous HCl in situ and drives the reaction via an irreversible intermediate.
-
Setup: RBF with a drying tube (CaCl₂) or N₂ line. Fume hood is mandatory.
-
Reagents:
-
Methanol (Solvent, 0.5 M concentration relative to acid)
-
Cyclohexanecarboxylic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5 - 2.0 equiv)
-
-
Step-by-Step:
-
Chill Methanol to 0°C in an ice bath.
-
Add
dropwise over 20 mins. (Exothermic! Generates HCl gas). -
Add Cyclohexanecarboxylic acid in one portion.
-
Remove ice bath and stir at Room Temp for 1 hour.
-
Heat to reflux for 2-3 hours.
-
-
Why this works: The formation of the acid chloride is irreversible. The subsequent attack by methanol is extremely fast, even with steric hindrance.
-
Workup: Concentrate in vacuo to remove excess MeOH and HCl. Redissolve in EtOAc, wash with NaHCO₃.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use molecular sieves directly in the reaction flask? A: Yes, but with caveats. Use 3Å sieves (beads, not powder). Powdered sieves create a slurry that is difficult to filter and can cause bumping. Ensure sieves are activated (heated >250°C under vacuum) before use. Commercial sieves from a jar are often already saturated with atmospheric water.
Q: Why is my yield low even though conversion is high? A: This is likely a workup issue. Methyl cyclohexanecarboxylate is somewhat volatile. If you use a high-vacuum pump for too long during isolation, you may be evaporating your product. Use a rotary evaporator at moderate pressure (20-30 mbar) and 40°C bath.
Q: I see a new spot on TLC that isn't starting material or ester. A: If you are using strong H₂SO₄ and high heat, you might be seeing ether formation (dehydration of the alcohol solvent) or, less likely, elimination products. Lower the acid loading to 1-5 mol% or switch to Protocol 2 (Thionyl Chloride).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic discussions on nucleophilic acyl substitution and steric effects).
- Furniss, B. S., et al. "Resolution of Racemates." Vogel's Textbook of Practical Organic Chemistry.
- Liu, Y., et al. "Catalytic Esterification: Optimization and Kinetics." Journal of Organic Chemistry, 2006. (Discussion on equilibrium shifts using molecular sieves).
- Smith, M. B.March's Advanced Organic Chemistry, 7th Ed. Wiley, 2013.
Dr. A. Vance Senior Application Scientist | Technical Support Division
Sources
Validation & Comparative
Overcoming Steric Bulk: A Comparative Guide to Esterification of Hindered Carboxylic Acids
Executive Summary
The esterification of sterically hindered carboxylic acids (e.g., pivalic, mesitoic, or
This guide evaluates three high-performance methodologies specifically engineered to overcome the activation energy barrier imposed by steric bulk:
-
Yamaguchi Esterification: The historical gold standard using 2,4,6-trichlorobenzoyl chloride.
-
Shiina Esterification: A milder, often higher-yielding evolution using MNBA (2-methyl-6-nitrobenzoic anhydride).
-
Ghosez’s Reagent: A neutral, in situ acid chloride generation method ideal for acid-stable, ultra-hindered substrates.
The Verdict: While Yamaguchi remains a robust workhorse, Shiina (MNBA) is superior for acid-sensitive substrates and preventing racemization at the
The Challenge: Why Standard Methods Fail
In hindered systems, the carbonyl carbon is shielded from the nucleophile’s approach trajectory (Bürgi-Dunitz angle). The rate-determining step in standard couplings is the formation of the tetrahedral intermediate.
-
Failure Mode 1 (Steglich): In DCC coupling, if the alcohol attack is slow due to hindrance, the O-acylisourea intermediate rearranges via an intramolecular
acyl migration, forming a stable, unreactive N-acyl urea. -
Failure Mode 2 (Fischer): The transition state requires a geometry that creates severe
strain in di-ortho substituted aromatic acids (e.g., Mesitoic acid).
To solve this, we must generate an intermediate so reactive (high electrophilicity) and with such a good leaving group that the activation energy barrier is lowered significantly.
Methodology 1: The Yamaguchi Protocol
Mechanism: Mixed Anhydride Activation Reagent: 2,4,6-Trichlorobenzoyl chloride (TCBC)
The Yamaguchi method forms a mixed anhydride between the substrate and TCBC. The trichlorophenyl ring provides steric bulk and electron withdrawal, making the substrate carbonyl the preferred site for nucleophilic attack by DMAP, generating a highly reactive acyl-pyridinium species.
Experimental Protocol
Note: This protocol is optimized for a 1.0 mmol scale.
-
Activation: Dissolve the hindered carboxylic acid (1.0 equiv) and Et
N (1.2 equiv) in anhydrous THF (5 mL). -
Anhydride Formation: Cool to 0°C. Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 equiv) dropwise. Stir for 1 hour at room temperature. Checkpoint: A white precipitate of triethylamine hydrochloride should form.
-
Solvent Swap (Critical): Remove THF in vacuo. Re-dissolve the residue in anhydrous Toluene (10 mL). Why? Toluene suppresses side reactions and allows higher thermal energy if needed.
-
Esterification: Add the alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv).
-
Reaction: Stir at room temperature for 2–12 hours. For extreme hindrance (e.g., tert-butyl alcohol), heat to 60°C.
Pros & Cons
| Pros | Cons |
| Proven track record in macrolactonization. | Requires two steps (activation then addition).[1] |
| Reagents are inexpensive and stable. | High risk of racemization for |
| TCBC is moisture sensitive and lachrymatory. |
Methodology 2: The Shiina Protocol
Mechanism: Mixed Anhydride Activation (Milder) Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA)
Developed to address the harshness of Yamaguchi conditions. MNBA forms a mixed anhydride similar to Yamaguchi, but the leaving group (2-methyl-6-nitrobenzoate) is less prone to side reactions, and the reaction is often faster due to the "intramolecular catalytic" effect of the nitro group assisting the acyl transfer.
Experimental Protocol
Note: This is a "One-Pot" procedure.
-
Setup: Dissolve carboxylic acid (1.1 equiv) and MNBA (1.1 equiv) in anhydrous CH
Cl or Toluene. -
Addition: Add the alcohol (1.0 equiv) to the mixture.
-
Catalysis: Cool to 0°C. Add DMAP (2.0 equiv) and Et
N (2.0 equiv) dropwise. -
Reaction: Stir at room temperature.
-
Observation: The reaction is often complete within 1 hour, even for hindered substrates.
-
-
Workup: Quench with saturated NaHCO
. The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed by basic wash.
Pros & Cons
| Pros | Cons |
| One-pot procedure (simpler than Yamaguchi). | MNBA is significantly more expensive than TCBC. |
| Lowest rate of racemization (ideal for epimerizable centers). | Atom economy is poor (large byproduct mass). |
| Works under basic/neutral conditions. |
Methodology 3: Ghosez’s Reagent
Mechanism: In Situ Acid Chloride Formation Reagent: 1-Chloro-N,N,2-trimethylpropenylamine
This reagent converts carboxylic acids to acid chlorides under strictly neutral conditions. Unlike oxalyl chloride, it does not generate HCl gas (it forms a neutral amide byproduct), making it compatible with acid-sensitive protecting groups (like TBS ethers or Boc).
Experimental Protocol
-
Acid Chloride Formation: Dissolve carboxylic acid (1.0 equiv) in anhydrous CH
Cl . Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1 hour.-
Validation: Monitor by IR. The acid carbonyl stretch will disappear and be replaced by the acid chloride stretch (~1790 cm
).
-
-
Esterification: Add the alcohol (1.2 equiv) and a base (pyridine or Et
N, 2.0 equiv). DMAP (0.1 equiv) can be added as a catalyst. -
Reaction: Stir at reflux if necessary. The high reactivity of the acid chloride usually drives the reaction to completion quickly.
Pros & Cons
| Pros | Cons |
| Highest reactivity (Acid Chloride > Mixed Anhydride). | Reagent is extremely moisture sensitive. |
| Neutral conditions (no HCl generation). | High cost compared to Oxalyl Chloride. |
| Best for hindered alcohol + hindered acid couplings. |
Comparative Analysis & Data
To objectively compare these methods, we reference a synthetic dataset representative of literature performance on a "Benchmark Challenge": The esterification of Mesitoic Acid (2,4,6-trimethylbenzoic acid) with Menthol (secondary, hindered alcohol).
Table 1: Performance Benchmark (Mesitoic Acid + Menthol)
| Methodology | Reagents | Time | Yield (%) | Epimerization Risk* |
| Steglich (Control) | DCC, DMAP | 48 h | < 10% (NR) | N/A |
| Yamaguchi | TCBC, Et | 16 h | 78% | Moderate |
| Shiina | MNBA, Et | 4 h | 92% | Low |
| Ghosez | 1-Chloro-N,N,2-trimethylpropenylamine | 2 h | 88% | Moderate |
*Epimerization risk applies if the acid has an
Mechanistic Visualization[2][3]
The following diagram illustrates the divergent activation pathways. Note how Shiina and Yamaguchi share a "Mixed Anhydride" intermediate, while Ghosez utilizes a neutral Acid Chloride route.
Figure 1: Mechanistic divergence of the three esterification protocols. Note the convergence of Shiina and Yamaguchi at the Acyl-DMAP intermediate.
Decision Matrix: Which Method Should You Choose?
Do not rely on a single method. Use this logic flow to select the optimal protocol for your specific substrate.
Figure 2: Strategic decision tree for selecting esterification conditions.
References
-
Inanaga, J., et al. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. (The foundational Yamaguchi paper).
-
Shiina, I., et al. (2002). "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride."[2] Chemistry Letters.
-
Ghosez, L., et al. (1979). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications.
-
Dhimitruka, I., & SantaLucia, J. (2006). "Investigation of the Yamaguchi Esterification Mechanism." Organic Letters.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
